N-butyladamantane-1-carboxamide
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Overview
Description
N-butyladamantane-1-carboxamide is a compound derived from adamantane, a tricyclic cage compound with the formula C10H16. . This compound, in particular, has gained attention due to its potential biological activities and structural characteristics.
Preparation Methods
The synthesis of N-butyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with n-butylamine. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with n-butylamine to form the desired amide.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
N-butyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield adamantane-1-carboxylic acid, while reduction with LiAlH4 can produce N-butyladamantane-1-amine .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Research has shown that adamantane derivatives, including N-butyladamantane-1-carboxamide, exhibit antiviral, anti-Parkinsonian, and anti-Alzheimer properties. These compounds can improve the lipophilicity and stability of drugs, making them more effective.
Medicine: this compound and its derivatives have potential therapeutic applications due to their biological activities.
Mechanism of Action
The mechanism of action of N-butyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane core can interact with various receptors and enzymes, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, making them effective antiviral agents . Additionally, the compound’s lipophilicity allows it to cross cell membranes and reach intracellular targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
N-butyladamantane-1-carboxamide can be compared with other adamantane derivatives, such as amantadine, rimantadine, and memantine. These compounds share a similar adamantane core but differ in their functional groups and biological activities .
Amantadine: Used as an antiviral and anti-Parkinsonian agent.
Rimantadine: Similar to amantadine, it is used to treat influenza A infections.
This compound is unique due to its specific functional group (n-butylamide), which may confer distinct biological activities and properties compared to other adamantane derivatives .
Properties
Molecular Formula |
C15H25NO |
---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N-butyladamantane-1-carboxamide |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-16-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) |
InChI Key |
YDRGHKXNXAMLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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